molecular formula C9H7N3O B1487740 1-(2-Pyrimidinyl)-1H-4-pyridinone CAS No. 29049-26-1

1-(2-Pyrimidinyl)-1H-4-pyridinone

Cat. No.: B1487740
CAS No.: 29049-26-1
M. Wt: 173.17 g/mol
InChI Key: ASWBVVVKDBPIKO-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)-1H-4-pyridinone is a heterocyclic compound that features both pyrimidine and pyridinone rings

Mechanism of Action

Target of Action

1-(2-Pyrimidinyl)-1H-4-pyridinone, also known as 1-(2-Pyrimidinyl)piperazine, is known to act as an antagonist of the α2-adrenergic receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, by binding to it and blocking its function . This leads to an increase in noradrenergic and dopaminergic activity .

Biochemical Pathways

The action of this compound affects the adrenergic signaling pathway. By acting as an antagonist of the α2-adrenergic receptor, it can influence the release of neurotransmitters such as norepinephrine and dopamine .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism into active metabolites. One such metabolite is 1-(2-pyrimidinyl)piperazine . The clearance values for this compound and 1-(2-pyrimidinyl)piperazine are 13.1 and 8.2 ml/min respectively, and their terminal elimination half-lives are 25 and 79 minutes respectively .

Result of Action

The molecular and cellular effects of this compound’s action include increased noradrenergic and dopaminergic activity . This can lead to changes in mood and behavior, as these neurotransmitters play key roles in regulating mood, anxiety, and the reward system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and alter its action .

Biochemical Analysis

Biochemical Properties

1-(2-Pyrimidinyl)-1H-4-pyridinone plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions are significant as they influence various biochemical pathways and processes within the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the effects of 5-HT1A agonists in the learned helplessness paradigm in rats, indicating its impact on cell signaling and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to act as an antagonist of the α2-adrenergic receptor, which involves binding to this receptor and inhibiting its activity . Additionally, it partially activates the 5-HT1A receptor, leading to changes in downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can impair the effects of parent drugs in the learned helplessness paradigm, suggesting that its impact may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low or moderate doses, it shows an antidepressant-like effect, but this action progressively disappears as the doses are increased . This indicates a threshold effect, where the compound’s efficacy is dose-dependent, and higher doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a common metabolite of various drugs, including buspirone, and interacts with enzymes such as monoamine oxidase . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influences its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it determines the specific biochemical pathways it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone typically involves the condensation of pyrimidine derivatives with pyridinone precursors. One common method involves the reaction of 2-aminopyrimidine with 4-pyridone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide, and often requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-1H-4-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Pyrimidinyl)-1H-4-pyridinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined pyrimidine and pyridinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-2-ylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBVVVKDBPIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697052
Record name 1-(Pyrimidin-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29049-26-1
Record name 1-(2-Pyrimidinyl)-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29049-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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